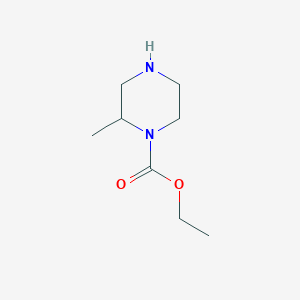

Ethyl 2-methyl-1-piperazinecarboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-5-4-9-6-7(10)2/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPSTZCYESJGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-1-piperazinecarboxylate: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of Ethyl 2-methyl-1-piperazinecarboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, molecular structure, synthesis, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous and versatile scaffold in modern medicinal chemistry.[1][2][3][4] Its unique six-membered structure containing two nitrogen atoms at the 1 and 4 positions imparts a range of desirable physicochemical properties to molecules.[1][2][3][4] These properties, including structural rigidity, the ability to form hydrogen bonds, and modulated basicity, often lead to enhanced aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of drug candidates.[2][4] Consequently, the piperazine motif is a core component in numerous blockbuster drugs across various therapeutic areas, such as anticancer, antipsychotic, and antibacterial agents.[1][3][4]

This compound is a functionalized derivative of this important heterocyclic system. The presence of a methyl group at the 2-position introduces a chiral center and steric bulk, which can be strategically utilized to fine-tune the binding affinity and selectivity of a molecule for its biological target. The ethyl carbamate at the 1-position serves as a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex pharmaceutical agents.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a piperazine ring substituted with a methyl group at the 2-position and an ethoxycarbonyl group at the 1-position.

Key Structural Features:

-

Piperazine Core: A six-membered saturated heterocycle with two nitrogen atoms.

-

2-Methyl Group: Introduces chirality and steric influence.

-

1-Ethoxycarbonyl Group: A carbamate functional group that modulates the reactivity of the N1 nitrogen and provides a site for further synthetic elaboration.

Below is a diagram illustrating the general workflow for the synthesis and functionalization of piperazine derivatives.

Caption: General workflow for piperazine synthesis and application.

Physicochemical Properties:

| Property | Value (for Ethyl 1-piperazinecarboxylate) | Expected Influence of 2-Methyl Group |

| Molecular Formula | C7H14N2O2 | C8H16N2O2 |

| Molecular Weight | 158.20 g/mol | 172.23 g/mol |

| Appearance | Colorless to light yellow liquid | Likely a liquid |

| Boiling Point | 273 °C | Expected to be slightly higher |

| Density | 1.08 g/mL at 25 °C | Similar |

| Refractive Index | n20/D 1.477 | Similar |

| Solubility | Soluble in water and organic solvents like ethanol and acetone.[5] | Similar solubility profile expected |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the piperazine ring. Based on the spectrum of Ethyl N-piperazinecarboxylate, the following assignments can be predicted.[6]

-

Ethyl Group: A triplet around 1.2 ppm (CH3) and a quartet around 4.1 ppm (CH2).

-

Methyl Group: A doublet in the aliphatic region, coupled to the proton at the 2-position.

-

Piperazine Ring Protons: A complex series of multiplets in the range of 2.5-3.6 ppm. The presence of the methyl group will lead to a more complex splitting pattern compared to the unsubstituted analog.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. Key expected signals include:

-

Carbonyl Carbon: A signal in the downfield region, typically around 155 ppm for a carbamate.

-

Ethyl Group Carbons: Signals for the CH3 and CH2 carbons.

-

Piperazine Ring Carbons: Multiple signals in the aliphatic region, with the carbon bearing the methyl group (C2) being distinct.

-

Methyl Carbon: A signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹, characteristic of the carbamate carbonyl group.[7]

-

C-N Stretch: Absorptions in the fingerprint region.

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the piperazine ring and the ethyl carbamate group. Common fragmentation pathways for piperazine derivatives involve cleavage of the ring.

Synthesis and Purification

A common method for the synthesis of N-substituted piperazines involves the reaction of a piperazine derivative with an appropriate electrophile. For this compound, a plausible synthetic route starts from 2-methylpiperazine.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

2-Methylpiperazine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpiperazine in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine to the solution.

-

Addition of Electrophile: Slowly add a solution of ethyl chloroformate in dichloromethane dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a cornerstone in the development of new therapeutic agents.[1][2][3][4] this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The N-H group at the 4-position provides a convenient point for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Anticancer Agents: Piperazine derivatives have shown significant potential in cancer therapy by targeting various signaling pathways.[3][8]

-

Neuroprotective Agents: The piperazine moiety is present in many centrally acting drugs, and its derivatives are being investigated for neurodegenerative diseases.[8]

-

Antiviral and Antibacterial Agents: The structural features of piperazine make it a suitable scaffold for the design of novel anti-infective agents.[1][3]

The introduction of the 2-methyl group can confer conformational rigidity and chirality, which can be exploited to achieve selective interactions with biological targets, potentially leading to improved potency and a better side-effect profile.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds like 2-methylpiperazine, the following precautions are recommended:[9][10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10][11][12]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[9][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9][13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.[10][12]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[10][11][12]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[9][10][12]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[9][12]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combining the privileged piperazine scaffold with a chiral methyl group and a reactive carbamate handle, make it an attractive starting material for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

- TCI Chemicals. (2025, May 5).

- Fisher Scientific. (2023, September 25).

- Merck Millipore. (2024, August 23).

- Fisher Scientific. (2025, December 18).

- Santa Cruz Biotechnology. 2-Methylpiperazine.

- Guidechem.

- PubChem. (R)-1-Ethyl-2-methyl-piperazine | C7H16N2 | CID 30634317.

- ChemicalBook.

- Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- MilliporeSigma.

- ChemicalBook. 1-ETHYL-2-METHYL-PIPERAZINE CAS#: 3366-27-6.

- PubChem. (S)-2-Ethylpiperazine, N1-BOC protected | C11H22N2O2 | CID 17750462.

- NIST WebBook. 1-Piperazinecarboxylic acid, ethyl ester.

- ChemBK. (2024, April 9).

- ACG Publications. (2025, March 27).

- ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....

- YouTube. (2023, August 31).

- PubChem. 1-Piperazinecarboxylic acid, ethyl ester | C7H14N2O2 | CID 8431.

- MolCore. 1033717-23-5 | (S)-1-ethyl-2-methylpiperazine.

- BLDpharm. 1033717-23-5|(S)-1-Ethyl-2-methyl-piperazine.

- PubChemLite. 1-ethyl-2-methylpiperazine (C7H16N2).

- ChemicalBook.

- PubMed. (2024, June 15). The medicinal chemistry of piperazines: A review.

- NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.

- Benchchem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.

- BOC Sciences. Piperidines - Building Block.

- Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.

- MDPI. (2021, October 8).

- ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- MDPI. (2021, October 22).

- Michigan St

- Sigma-Aldrich.

- SpectraBase. 1-Methylpipecolinic acid ethyl ester - Optional[MS (GC)] - Spectrum.

- ChemicalBook. 2-Methylpyrazine(109-08-0) 1 H NMR.

- NIST WebBook. Piperidine, 1-ethyl-2-methyl-.

- NIST WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.

- Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.

- ResearchGate. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.

- MDPI. (2025, January 22).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.fi [fishersci.fi]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Ethyl 2-methyl-1-piperazinecarboxylate CAS 120737-59-9 literature review

Technical Whitepaper: Profiling CAS 120737-59-9 in Advanced API Synthesis

Executive Summary & Nomenclature Clarification

In the landscape of modern medicinal chemistry, the piperazine scaffold is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and precisely orient functional groups in 3D space. When sourcing building blocks, researchers frequently encounter nomenclature ambiguities. While occasionally misattributed in proprietary databases as "ethyl 2-methyl-1-piperazinecarboxylate"[1], rigorous structural databases confirm that CAS 120737-59-9 definitively corresponds to the tert-butyl ester: tert-butyl 3-methylpiperazine-1-carboxylate (commonly referred to as 1-Boc-3-methylpiperazine or 4-Boc-2-methylpiperazine)[2].

This whitepaper focuses on the definitive CAS 120737-59-9 structure. As a Senior Application Scientist, I will outline the kinetic principles of its synthesis, its physicochemical profile, and its critical role as a chiral linker in the development of targeted therapeutics, including KRAS G12C inhibitors and neurological agents[3],[4].

Physicochemical Profiling

The utility of 1-Boc-3-methylpiperazine stems from its differential nitrogen protection and the presence of a methyl stereocenter at the C3 position. The Boc group provides lipophilicity and stability under basic and nucleophilic conditions, while the free secondary amine remains available for targeted functionalization[5].

Table 1: Quantitative Physicochemical Data for CAS 120737-59-9

| Property | Value | Source / Method |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ | Computed[2] |

| Molecular Weight | 200.28 g/mol | Computed[2] |

| Boiling Point | 268.7 ± 15.0 °C | Predicted[6] |

| Density | 0.997 ± 0.06 g/cm³ | Predicted[6] |

| pKa (Strongest Basic) | 8.52 ± 0.40 | Predicted[6] |

| LogP (XLogP3) | 0.9 | Computed[7] |

| Topological Polar Surface Area | 41.6 Ų | Computed[7] |

| Physical State | Clear colorless oil to off-white powder | Empirical[6],[5] |

Synthetic Methodologies: The Logic of Kinetic Control

The synthesis of 1-Boc-3-methylpiperazine relies on the inherent steric bias of the starting material, 2-methylpiperazine. The methyl group at the C2 position sterically shields the adjacent secondary amine[6]. When reacted with Di-tert-butyl dicarbonate (Boc₂O) under strict kinetic control (0 °C), the less hindered N1 amine acts as the primary nucleophile. This causality eliminates the need for complex orthogonal protection/deprotection schemes, resulting in a highly efficient, regioselective synthesis[8].

Fig 1. Regioselective Boc-protection workflow driven by steric hindrance.

Protocol 1: Self-Validating Regioselective Synthesis of CAS 120737-59-9

This protocol incorporates built-in analytical checkpoints to validate reaction progression.

-

Initiation: Dissolve 10.0 g of 2-methylpiperazine in 200 mL anhydrous methanol in a round-bottom flask. Chill the solution to 0 °C using an ice bath under an inert nitrogen atmosphere[6].

-

Reagent Addition: Slowly add 21.7 g (1.0 eq) of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 1 hour.

-

Validation Check: Monitor the reaction for CO₂ gas evolution. The cessation of bubbling indicates the complete consumption of the anhydride.

-

-

Propagation: Allow the mixture to warm to room temperature and stir continuously for 24 hours[6].

-

Validation Check: Perform Thin-Layer Chromatography (TLC) using a Chloroform:Methanol (9:1) mobile phase. The reaction is complete when the diamine baseline spot disappears, replaced by a single new spot (Rf ~0.4).

-

-

Isolation: Distill the methanol solvent under reduced pressure.

-

Purification & Verification: Purify the crude oil via silica gel column chromatography.

-

Validation Check: Analyze via ¹H-NMR (300 MHz, CDCl₃). Success is confirmed by the presence of a distinct 9H singlet at δ 1.46 ppm (Boc group) and a 3H doublet at δ 1.04 ppm (methyl group)[6].

-

Applications in Drug Development

CAS 120737-59-9 is not a final active pharmaceutical ingredient (API); rather, it is a sophisticated molecular scaffold used to construct highly targeted therapeutics[9].

Oncology: KRAS G12C Inhibitors

Historically considered "undruggable," the KRAS G12C mutation is now targeted by covalent inhibitors (e.g., Sotorasib). The chiral enantiomers of 1-Boc-3-methylpiperazine ((S)-CAS 147081-29-6 and (R)-CAS 163765-44-4) are pivotal in synthesizing these inhibitors[4]. The piperazine ring acts as a rigid, tunable linker. Once the Boc group is removed, the exposed amine is functionalized with an acryloyl group. The methyl stereocenter precisely vectors this acrylamide warhead into the Switch II pocket of the KRAS protein, allowing it to covalently bind to the mutated Cysteine-12 residue[10].

Fig 2. Mechanism of KRAS G12C inhibition utilizing the methylpiperazine linker.

Neurology and Metabolic Disorders

Beyond oncology, the compound is heavily utilized in neuropharmacology. It serves as a precursor for synthesizing pyrimidine-piperazine derivatives, which act as potent 5-HT₂C receptor ligands. These ligands are currently being evaluated as PET radiotracers for in vivo brain imaging and as therapeutics for psychiatric disorders[11]. Additionally, chiral pyrimidinyl-piperazine carboxamides synthesized from this scaffold have demonstrated potent competitive inhibition of yeast α-glucosidase, highlighting its potential in antidiabetic drug development[8].

Protocol 2: SₙAr Functionalization for API Synthesis

To attach the piperazine scaffold to an aromatic API core (e.g., a pyrimidine ring):

-

Reaction Setup: Combine 1-Boc-3-methylpiperazine (1.0 eq) and a halogenated heteroaryl electrophile (e.g., 2,4-dichloropyrimidine, 1.0 eq) in isopropanol[8].

-

Catalysis/Scavenging: Add triethylamine (3.0 eq) to act as a proton scavenger, preventing the generated HCl from protonating the nucleophilic amine.

-

Execution: Reflux the mixture for 12 hours[8].

-

Validation Check: LC-MS analysis of a reaction aliquot must confirm the mass of the desired mono-substituted adduct [M+H]⁺ and the complete absence of the starting piperazine.

-

-

Workup: Perform an aqueous wash and extract the organic layer with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure[11].

References

- ChemicalBook - 4-N-Boc-2-Methyl-piperazine | 120737-59-9 Synthesis and Properties.

- PubChem (National Institutes of Health) - tert-Butyl 3-methylpiperazine-1-carboxylate | CID 2756810.

- Molaid - this compound | 120737-73-7.

- J&K Scientific - (S)-1-Boc-3-methylpiperazine | 147081-29-6 Applications.

- PubChem (National Institutes of Health) - (S)-1-Boc-3-methylpiperazine | CID 7023035.

- MedChemExpress - Drug Intermediates Overview.

- Google Patents - US11299491B2: Synthesis of key intermediate of KRAS G12C inhibitor compound.

- Google Patents - US11905281B2: KRAS G12C inhibitors and methods of using the same.

- PMC (National Institutes of Health) - Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.

- ACS Chemical Neuroscience - A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation.

Sources

- 1. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]

- 2. tert-Butyl 3-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 2756810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-N-Boc-2-Methyl-piperazine | 120737-59-9 [chemicalbook.com]

- 7. (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US11905281B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Architecting Efficacy: The Therapeutic Potential of Ethyl 2-methyl-1-piperazinecarboxylate Derivatives

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, heavily utilized for its ability to improve the metabolic stability, oral bioavailability, and target affinity of drug candidates[1]. Within this structural class, Ethyl 2-methyl-1-piperazinecarboxylate (and its closely related tert-butyl/Boc-protected analogs) has emerged as a highly versatile chiral building block[2]. By combining a conformationally restricting methyl group with a lipophilicity-modulating carboxylate ester, this molecule serves as the foundational architecture for a diverse array of therapeutics—ranging from covalent oncology drugs to neuro-modulatory agents[3].

As an Application Scientist, I have structured this technical guide to move beyond mere structural descriptions. We will dissect the mechanistic causality behind this scaffold's efficacy, explore its core therapeutic domains, and provide self-validating experimental protocols for its functionalization.

Chemical Architecture & Mechanistic Rationale

The therapeutic utility of this compound is not accidental; it is the result of precise stereoelectronic tuning. Each functional domain of the molecule serves a distinct, causal purpose in drug design:

-

The Piperazine Core: The six-membered nitrogenous ring acts as a conformational rigidifier. Unlike linear aliphatic linkers, the piperazine chair conformation limits entropic penalties upon target binding, enhancing overall thermodynamic favorability[1].

-

C2-Methyl Substitution (The Steric Lock): The introduction of a methyl group at the C2 position creates a critical chiral center, typically isolated in either the (S) or (R) enantiomeric configuration[3]. Causality: This methyl group induces steric hindrance that restricts the conformational flipping of the piperazine ring. By locking the molecule into a specific 3D orientation, it forces the attached pharmacophores into an optimal vector for binding deep within specific protein pockets (e.g., kinase active sites), thereby increasing target selectivity and reducing off-target toxicity[2].

-

N1-Carboxylate Ester: The ethyl (or tert-butyl) carboxylate serves a dual synthetic and pharmacological purpose. Synthetically, it acts as an orthogonal protecting group, neutralizing the nucleophilicity of the N1 amine to allow for highly regioselective alkylation or acylation at the N4 position[2]. Pharmacologically, the ester linkage masks the basicity of the N1 nitrogen, significantly increasing the molecule's overall lipophilicity (LogP) and topological polar surface area (TPSA ~41.60 Ų), which is critical for crossing the blood-brain barrier (BBB) and cellular lipid bilayers[4].

Fig 1: Structural logic and functionalization domains of the piperazinecarboxylate scaffold.

Core Therapeutic Domains

The functionalization of the N4-amine transforms this base scaffold into highly specific therapeutic agents across multiple medical disciplines.

Oncology: Covalent Inhibitors and NO Prodrugs

-

Nitric Oxide (NO) Prodrugs: Analogues of the anti-cancer lead compound JS-K utilize the ethyl piperazinecarboxylate scaffold to target renal cancer cell lines[5]. Mechanism: The prodrug remains inert in systemic circulation. Upon entering the tumor microenvironment, it undergoes a nucleophilic aromatic substitution catalyzed specifically by Glutathione S-Transferase (GST)—an enzyme often overexpressed in cancer cells. This cleavage spontaneously releases NO, inducing localized tumor apoptosis while sparing normal renal epithelial cells[6].

-

HER2 Kinase Inhibition: Piperazinecarboxylate derivatives are integral to the synthesis of pyrido[3,2-d]pyrimidine compounds, which act as covalent inhibitors of HER2 mutations[7]. These compounds demonstrate a higher binding affinity for mutated HER2 over wild-type EGFR, providing a crucial therapeutic window for treating breast, lung, and colon carcinomas[8].

Neurology and Pain Management

-

Sleep Disorders: N-arylpiperazine acetamide derivatives, synthesized directly from this compound, act as potent CNS modulators[9]. These compounds specifically augment slow-wave sleep (SWS) and reduce nocturnal wakefulness, offering a targeted approach to chronic sleep disturbances without the heavy sedative hangover associated with traditional benzodiazepines[10].

-

Neuropathic Pain: Derivatives incorporating the piperazinecarboxylate backbone (such as JZL195 analogues) act as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[11]. By preventing the enzymatic degradation of endogenous cannabinoids (like anandamide and 2-AG), these compounds produce localized antinociceptive effects. This localized action bypasses the severe central side effects (e.g., motor impairment, catalepsy) typically triggered by exogenous CB1 receptor agonists[11].

-

Alzheimer's Disease (AD): The scaffold is used as a linker in 3-piperazinecarboxylate sarsasapogenin derivatives. These multifunctional hybrid molecules exhibit potent antioxidant activity, protecting PC12 cells against H2O2-triggered oxidative stress, and directly inhibit the formation of neurotoxic amyloid-β (Aβ) oligomers[1].

Fig 2: Divergent therapeutic pathways mediated by piperazinecarboxylate derivatives.

Quantitative Data & Comparative Analysis

The following table synthesizes the pharmacological metrics of key derivatives built upon the piperazinecarboxylate scaffold, highlighting the versatility of the core structure.

| Compound Class / Derivative | Primary Target / Mechanism | Primary Indication | Key Pharmacological Metric |

| JS-K Analogues | GST-catalyzed NO release | Renal Cancer | Diminished reactivity to GSH/GST; high selective cytotoxicity[6] |

| Pyrido[3,2-d]pyrimidines | Covalent HER2 inhibition | Breast/Lung Cancer | High selectivity for HER2 mutations over wild-type EGFR[8] |

| N-arylpiperazine acetamides | CNS modulation | Sleep Disorders | Significant increase in slow-wave sleep duration in canine models[10] |

| JZL195 Analogues | Dual FAAH/MAGL inhibition | Neuropathic Pain | Attenuation of mechanical allodynia without CB1-mediated side effects[11] |

| Sarsasapogenin conjugates | Aβ oligomer inhibition | Alzheimer's Disease | PC12 cell viability = 43.9% against H2O2 oxidative stress (10 µM)[1] |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the methodologies for functionalizing and validating the piperazinecarboxylate scaffold. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Regioselective N4-Alkylation of this compound

This protocol is utilized to generate N-arylpiperazine acetamide derivatives for CNS applications[9].

Step-by-Step Methodology:

-

Reagent Assembly: Combine 1.0 equivalent of the electrophile (e.g., 3-[5-chloro-1-(4-fluorophenyl)pentyl]pyridine) with 1.2 equivalents of this compound in anhydrous N,N-dimethylformamide (DMF)[10].

-

Causality: DMF is chosen as a polar aprotic solvent to solvate both the organic reactants and the transition state, accelerating the SN2 nucleophilic substitution[10].

-

-

Base Addition: Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) and a catalytic amount (0.1 eq) of Potassium Iodide (KI)[10].

-

Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct, preventing the protonation of the N4-amine. KI facilitates a Finkelstein reaction in situ, converting the alkyl chloride to a more reactive alkyl iodide, significantly lowering the activation energy[10].

-

-

Thermal Activation: Stir the mixture at 70°C for 40 hours[10].

-

Causality: The steric bulk of the C2-methyl group adjacent to the N4-amine significantly reduces nucleophilic attack rates compared to unsubstituted piperazines. Elevated thermal energy and extended reaction times are strictly required to drive the alkylation to completion[2].

-

-

Isolation & Validation: Evaporate the solvent, partition between trichloromethane and aqueous sodium carbonate, and extract the organic layer[10].

-

Self-Validation Check: Analyze the crude extract via LC-MS. The presence of a single major peak corresponding to the N4-alkylated mass confirms that the N1-carboxylate successfully protected the secondary amine from competitive alkylation[2].

-

Protocol 2: In Vitro GST-Catalyzed NO Release Assay (JS-K Analogues)

This protocol validates the prodrug mechanism of piperazinecarboxylate-based NO donors[6].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4) containing 1 mM Glutathione (GSH).

-

Enzymatic Initiation: Add 10 µM of the JS-K analogue to the buffer. Initiate the reaction by adding 1 U/mL of purified Glutathione S-Transferase (GST)[6].

-

Quantification: At 10-minute intervals, extract 50 µL aliquots and mix with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader.

-

Causality: The Griess reagent specifically reacts with nitrite (the stable aqueous oxidation product of NO) to form a deep pink azo dye, allowing for precise spectrophotometric quantification of NO release[6].

-

-

Self-Validation Check (Control Wells): Run a parallel assay omitting the GST enzyme.

-

Validation Logic: If the prodrug is stable, the GST-null well will show near-zero absorbance. This proves that NO release is strictly dependent on enzymatic cleavage within the tumor microenvironment, rather than spontaneous aqueous hydrolysis, confirming the targeted nature of the therapeutic[6].

-

References

- Google Patents (FI97617B).Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives.

-

Molaid. this compound | 120737-73-7. Retrieved from: [Link]

- Google Patents (US20230041385A1).Her2 mutation inhibitors.

-

National Institutes of Health (PMC). Piperazine skeleton in the structural modification of natural products: a review. Retrieved from: [Link]

-

MDPI. Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain. Retrieved from:[Link]

-

MolForge. 1-Piperazinecarboxylic acid, ethyl ester (CID 8431) - Molecular Properties & Analysis. Retrieved from: [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylpiperazine-1,4-dicarboxylic Acid|CAS 857188-26-2 [benchchem.com]

- 3. CAS 1000853-53-1: (R)-tert-butyl 2-methylpiperazine-1-carb… [cymitquimica.com]

- 4. molforge.ai [molforge.ai]

- 5. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]

- 6. 乙基2-甲基-1-哌嗪羧酸酯 - CAS号 120737-73-7 - 摩熵化学 [molaid.com]

- 7. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 8. US20230041385A1 - Her2 mutation inhibitors - Google Patents [patents.google.com]

- 9. FI97617B - Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives - Google Patents [patents.google.com]

- 10. FI97617B - Process for the preparation of novel therapeutically useful N-arylpiperazine acetamide derivatives - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

Pharmacophore analysis of Ethyl 2-methyl-1-piperazinecarboxylate in drug design

An In-Depth Technical Guide: Pharmacophore Analysis of Ethyl 2-methyl-1-piperazinecarboxylate in Drug Design

Abstract

The piperazine ring is a quintessential "privileged scaffold" in modern medicinal chemistry, appearing in a multitude of approved drugs targeting a wide array of biological systems.[1][2] Its unique physicochemical properties, including its ability to engage in multiple noncovalent interactions and modulate aqueous solubility, make it a highly valuable structural motif.[1] This guide provides an in-depth technical exploration of pharmacophore analysis, a cornerstone of computer-aided drug design (CADD), using this compound as a representative scaffold.[3][4] We will dissect the theoretical underpinnings of pharmacophore modeling, present a detailed, field-proven workflow for generating and validating a robust ligand-based pharmacophore model, and illustrate its application in a virtual screening campaign to identify novel lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation therapeutics based on the versatile piperazine core.

The Strategic Imperative of Pharmacophore Modeling

In the early stages of drug discovery, before a target's 3D structure may be known, medicinal chemists often work with a set of molecules known to possess biological activity.[5] The central challenge is to distill the essential three-dimensional arrangement of chemical features responsible for this activity from the structural noise. This is the core function of a pharmacophore.

The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response."[6] Pharmacophore modeling translates this abstract concept into a powerful computational tool that serves as a 3D query for discovering novel molecules with the potential for similar biological activity.[5][7] Its applications are extensive and include:

-

Virtual Screening: Rapidly filtering large compound libraries to identify potential hits.[3]

-

Lead Optimization: Guiding the modification of existing molecules to enhance potency and selectivity.[6]

-

Scaffold Hopping: Discovering structurally novel compounds that retain the necessary pharmacophoric features.[8]

-

ADME-Tox Profiling: Building models to predict absorption, distribution, metabolism, excretion, and toxicity properties, thereby reducing late-stage attrition.[3][4]

There are two primary approaches to generating a pharmacophore model:

-

Structure-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is available.[9][10] The model is derived by analyzing the key interaction points within the target's binding site.[9]

-

Ligand-Based Pharmacophore Modeling: When the target structure is unknown, this approach is used.[11] It involves analyzing a set of active ligands to identify the common chemical features responsible for their activity.[6][11]

For this guide, we will focus on the ligand-based approach, a common scenario in early-stage projects where initial hits have been identified, but the target protein has not yet been structurally characterized.

Featured Scaffold: this compound

The piperazine moiety is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure confers a unique combination of properties, including two basic centers that can be protonated, enhancing aqueous solubility and allowing for strong ionic interactions with biological targets.[1][2] Its conformational flexibility and synthetic tractability have cemented its status as a privileged scaffold, particularly in the development of central nervous system (CNS) agents, kinase inhibitors, and antimicrobial drugs.[2][12]

Our model compound, this compound, incorporates the core piperazine ring functionalized with groups that present distinct pharmacophoric features.

Physicochemical and Pharmacophoric Properties

The potential of a molecule to be a successful drug candidate is governed by its physicochemical properties. The table below summarizes the key computed properties for our target molecule, which inform the types of interactions it can make with a biological target.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₈H₁₆N₂O₂ | Defines the elemental composition. |

| Molecular Weight | 172.22 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |

| XLogP3 | 0.6 - 0.8 (est.) | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (the N-H group) | Can donate a hydrogen bond to an acceptor group on the target protein.[13] |

| Hydrogen Bond Acceptors | 3 (the two N atoms, the carbonyl oxygen) | Can accept hydrogen bonds from donor groups on the target protein.[13] |

| Rotatable Bond Count | 3 | A low number suggests limited conformational flexibility, which can be advantageous for binding affinity. |

Based on this structure, we can hypothesize the following key pharmacophoric features:

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen and the tertiary amine nitrogen.

-

Hydrogen Bond Donor (HBD): The secondary amine nitrogen.

-

Hydrophobic (HY) / Aliphatic Feature: The ethyl and methyl groups, as well as the aliphatic portions of the piperazine ring.

-

Positive Ionizable (PI): The secondary amine nitrogen can be protonated at physiological pH, allowing for a potential ionic interaction.

A Self-Validating Workflow for Ligand-Based Pharmacophore Modeling

The following section details a robust, step-by-step protocol for generating and validating a ligand-based pharmacophore model. The causality behind each step is explained to provide a framework for adapting this workflow to other drug design projects. The process is designed to be iterative and self-validating, ensuring the final model is statistically significant and predictive.[14]

Caption: Workflow for generating and validating a ligand-based pharmacophore model.

Protocol 3.1: Model Generation and Validation

Objective: To generate a statistically robust 3D pharmacophore model that captures the essential features for biological activity and can differentiate active from inactive compounds.

Methodology:

-

Training Set Preparation:

-

Action: Curate a dataset of at least 15-20 compounds with known biological activities against the target of interest.[14] This set should include highly active, moderately active, and inactive compounds. The structural diversity of the active compounds is critical for identifying the truly essential common features.

-

Causality: The quality of the training set directly dictates the quality of the resulting pharmacophore model. Including inactives helps the algorithm to define exclusion volumes or identify features that are detrimental to activity, significantly improving the model's specificity.[8]

-

-

Conformational Analysis:

-

Action: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This can be achieved using methods like systematic search or molecular dynamics simulations.[11]

-

Causality: Ligands are flexible and can adopt different shapes (conformations). The biologically active conformation, which is responsible for binding to the target, is often not the global minimum energy state.[15] Exploring the conformational space is therefore essential to ensure the correct 3D arrangement of features is identified.[11]

-

-

Common Feature Alignment and Model Generation:

-

Action: Utilize pharmacophore generation software (e.g., Phase, LigandScout, MOE) to align the conformations of the active molecules and identify common chemical features (HBAs, HBDs, HY, etc.).[16] The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features and their spatial arrangement.

-

Causality: This step computationally mimics the process of different keys (ligands) fitting into the same lock (receptor). By superimposing the active molecules, the algorithm identifies the shared pattern of features that is hypothesized to be responsible for their common biological effect.[13]

-

-

Model Scoring and Selection:

-

Action: The generated hypotheses are scored and ranked based on how well they map to the active compounds while ignoring the inactive ones. Various scoring functions are used, which consider factors like alignment, feature mapping, and selectivity.

-

Causality: The scoring function provides a quantitative measure of a model's ability to represent the structure-activity relationship (SAR) of the training set. The highest-scoring models are selected for rigorous validation.[8]

-

-

Rigorous Model Validation:

-

Action: Before a model can be trusted for virtual screening, it must be validated.[17] This is a critical step to ensure the model has predictive power and is not a result of chance.[8]

-

Test Set Validation: A subset of known active compounds, which were not included in the training set, is used to challenge the model. A good model should be able to identify these compounds as active.[18]

-

Decoy Set Screening: The model is used to screen a database containing the known active compounds mixed with a much larger number of "decoy" molecules (compounds with similar physicochemical properties but different topologies, assumed to be inactive).[17] The model's performance is evaluated using metrics like the Receiver Operating Characteristic (ROC) curve or the enrichment factor (EF), which measure its ability to prioritize actives over decoys.[8]

-

Fischer's Randomization Test: This statistical test assesses the probability that the correlation between the pharmacophore model and the biological activity data arose by chance.[8] The training set activity data is scrambled multiple times, and a pharmacophore is built for each scrambled set. If the original model's score is significantly better than any of the scores from the randomized data, it provides high confidence in the model's statistical relevance.

-

-

Causality: Validation is the cornerstone of scientific integrity in computational modeling.[17] A model that has not been rigorously validated is merely a descriptive hypothesis. A validated model becomes a predictive tool, capable of identifying novel active compounds from vast chemical libraries.[8]

-

Application in a Drug Design Campaign: Virtual Screening

Once a validated pharmacophore model is established, its primary application is in virtual screening to identify novel hit compounds from large chemical databases.[3][6]

Caption: Using a validated pharmacophore model to filter large compound databases.

Protocol 4.1: Virtual Screening Campaign

Objective: To identify a set of structurally diverse compounds with a high probability of biological activity from a large chemical library for subsequent in vitro testing.

Methodology:

-

Database Preparation:

-

Action: Select and prepare a large, multi-conformation compound database for screening (e.g., ZINC, ChEMBL, Enamine REAL).[16][19] Ensure the molecules are correctly protonated and have high-quality 3D conformations generated.

-

Causality: The success of a virtual screening campaign depends on the quality and diversity of the library being screened. A database of pre-generated conformers significantly speeds up the screening process.

-

-

Pharmacophore-Based Search:

-

Action: Use the validated pharmacophore model as a 3D query to search the prepared database. The software will identify all molecules in the database that can map their features onto the pharmacophore query within a specified tolerance.

-

Causality: This step is a highly efficient filter that can rapidly reduce a library of millions of compounds to a more manageable number of thousands.[8] It prioritizes molecules that possess the essential features for binding, regardless of their underlying chemical scaffold.

-

-

Hit Filtering and Prioritization:

-

Action: The initial list of hits is further refined using additional computational filters. These often include:

-

Drug-Likeness Filters: Assessing properties like molecular weight, LogP, and the number of hydrogen bond donors/acceptors (e.g., Lipinski's Rule of Five).

-

ADME/Tox Prediction: Using models to flag compounds with potential liabilities.[4]

-

Molecular Docking (Optional): If a structure of the target is available or can be reliably modeled, the filtered hits can be docked into the binding site to predict their binding mode and rank them by a scoring function.[18]

-

-

Causality: This multi-step filtering process enriches the final selection for compounds that not only match the pharmacophore but also possess favorable drug-like properties, increasing the probability of success in subsequent experimental assays.

-

-

Hit Selection and Acquisition:

-

Action: The final, prioritized list of compounds is visually inspected and clustered by chemical similarity. A diverse set of 50-100 top-ranked compounds is selected for purchase or synthesis and subsequent biological testing.

-

Causality: Selecting a structurally diverse set of hits maximizes the chances of discovering multiple novel chemical series, providing more starting points for lead optimization programs.

-

Conclusion

Pharmacophore analysis remains a highly relevant and powerful tool in the drug designer's arsenal.[3] By abstracting molecular interactions into a simple, three-dimensional model, it provides an intuitive and computationally efficient method for understanding structure-activity relationships and discovering novel lead compounds. This guide has outlined a robust, validation-centric workflow for the ligand-based pharmacophore analysis of the this compound scaffold. The principles and protocols described herein are broadly applicable and provide a solid foundation for leveraging pharmacophore modeling to accelerate drug discovery projects, transforming a set of active molecules into a predictive engine for finding the next generation of innovative medicines.

References

-

Meli, R., et al. (2020). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 13(9), 213. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

-

Kaser, D. (2020). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

-

Štěpánková, Š., & Kuchař, M. (2018). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol, 8(19), e3032. [Link]

-

Vlachakis, D., et al. (2014). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 2, e621. [Link]

-

Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Protheragen. [Link]

-

Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Protheragen. [Link]

-

Amoako, P. O., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(40), 37049–37060. [Link]

-

Prachayasittikul, V., et al. (2014). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

-

ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Ligand-based Pharmacophore Modeling Service. Creative Biolabs. [Link]

-

Wieder, M., et al. (2023). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling, 63(1), 167–179. [Link]

-

Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]

-

ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]

-

Legehar, A., et al. (2018). Directory of in silico Drug Design tools. Click2Drug. [Link]

-

Langer, T., & Wolber, G. (2006). Pharmacophore modelling: applications in drug discovery. Journal of Pharmacy and Pharmacology, 58(8), 1021-1033. [Link]

-

Wang, Y., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(11), 27366-27382. [Link]

-

Verma, J., & Khedkar, V. M. (2025). Pharmacophore modeling in drug design. Methods in Enzymology, 691, 1-21. [Link]

-

Korb, O., et al. (2012). From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm, 3(2), 113-125. [Link]

-

ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated? ResearchGate. [Link]

-

Dove Medical Press. (2014). Pharmacophore modeling in drug discovery. YouTube. [Link]

-

Schrödinger. (n.d.). Phase. Schrödinger. [Link]

-

Chemiverse. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Chemiverse. [Link]

-

Scribd. (n.d.). Pharmacophore Modeling Steps Guide. Scribd. [Link]

-

Zhang, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2947-2956. [Link]

-

Bronowska, A., et al. (2001). Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity. Acta Poloniae Pharmaceutica, 58(2), 79-86. [Link]

-

Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

-

Kumar, A., & Singh, P. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504321. [Link]

-

Primal Bioinformatics. (2024). Pharmacophore Analysis. YouTube. [Link]

-

Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Inte:Ligand. [Link]

-

Franchini, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-Ethyl-2-methyl-piperazine. PubChem Compound Database. [Link]

-

Siddiqui, H. L., et al. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 12(4), 365-375. [Link]

-

ChemBK. (2024). ethyl 1-methylpiperidine-2-carboxylate. ChemBK. [Link]

-

NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-2-Ethylpiperazine, N1-BOC protected. PubChem Compound Database. [Link]

-

Ukrinchuk, M., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(19), 6296. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dovepress.com [dovepress.com]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 10. From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. creative-biolabs.com [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 14. bio-protocol.org [bio-protocol.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Directory of in silico Drug Design tools [click2drug.org]

Solubility Profile of Ethyl 2-methyl-1-piperazinecarboxylate in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 2-methyl-1-piperazinecarboxylate, a heterocyclic compound of significant interest in pharmaceutical synthesis. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document establishes a robust framework for predicting its solubility based on physicochemical principles. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various organic solvents. This guide is designed to empower researchers, chemists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively utilize this compound in formulation, process development, and discovery chemistry.

Introduction: The Imperative of Solubility in Pharmaceutical Development

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in numerous approved drugs.[1] this compound serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The success of these synthetic routes and the subsequent formulation of the final API are critically dependent on a thorough understanding of the solubility of intermediates and the final compound.[2]

Solubility dictates crucial parameters throughout the drug development lifecycle:

-

Process Chemistry: Solvent selection for reactions, work-ups, and crystallizations depends on the solubility of reactants, intermediates, and products.

-

Formulation Science: Developing a stable and bioavailable dosage form requires precise knowledge of the API's solubility in various excipients and solvent systems.[3]

-

Pharmacokinetics: Poor solubility is a primary contributor to low oral bioavailability, a major hurdle in drug discovery.[2]

This guide addresses the solubility of this compound by first building a predictive profile from its molecular structure and then providing the means for its empirical validation.

Physicochemical Characterization and Theoretical Solubility Framework

The molecular structure of a compound is the primary determinant of its solubility. This compound possesses a combination of polar and nonpolar features that govern its interactions with solvents.

Key Structural Features:

-

Piperazine Ring: A cyclic diamine structure that contains two nitrogen atoms capable of acting as hydrogen bond acceptors.

-

Carboxylate Group (Ester): A polar functional group that can participate in dipole-dipole interactions.

-

Ethyl and Methyl Groups: Aliphatic, nonpolar moieties that contribute to the molecule's lipophilicity.

A qualitative prediction of solubility can be derived from the "like dissolves like" principle.[4] The molecule's mixed polarity suggests moderate to high solubility in a range of organic solvents, with limited solubility in highly nonpolar or aqueous systems.[5]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[6] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

The fundamental principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[7] By determining the HSP for this compound (either experimentally or through predictive software), a "solubility sphere" can be constructed to identify optimal solvents with high affinity.

Predicted Solubility Profile

Based on its structural features, a qualitative solubility profile can be predicted. The presence of the polar ester and amine functionalities suggests good solubility in polar organic solvents. The aliphatic groups suggest compatibility with less polar systems.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The molecule's nitrogen atoms can accept hydrogen bonds from the solvent's hydroxyl groups. |

| Polar Aprotic | Acetonitrile, Acetone, DMSO, THF | High | Strong dipole-dipole interactions between the solvent and the molecule's ester group are expected.[5] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The molecule's aliphatic structure is compatible with the nonpolar aromatic rings. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The overall polarity of the molecule is likely too high for significant miscibility with purely aliphatic solvents. |

| Aqueous | Water | Low | The nonpolar ethyl and methyl groups increase lipophilicity, limiting solubility in water.[5] |

Experimental Determination of the Solubility Profile

While predictions are valuable, empirical data is essential for process optimization and regulatory filings. The Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility and is highly recommended.[4]

The following section provides a detailed, self-validating protocol for its implementation.

Conceptual Framework for Solubility Assessment

The process of defining a compound's solubility profile involves a logical progression from theoretical prediction to empirical validation. This ensures that experimental efforts are guided by sound scientific principles, leading to a comprehensive and applicable dataset.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. merckgroup.com [merckgroup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. rsc.org [rsc.org]

Metabolic Stability of Ethyl 2-methyl-1-piperazinecarboxylate Scaffolds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, establishing a favorable pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity.[1][2] A key determinant of a drug candidate's in vivo behavior is its metabolic stability, which refers to the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[5][6] Its versatility allows for substitutions that can modulate a molecule's physicochemical properties, including solubility, binding affinity, and metabolic stability.[5][7] This guide focuses on predicting and evaluating the metabolic stability of scaffolds based on Ethyl 2-methyl-1-piperazinecarboxylate, providing a comprehensive overview for researchers in the field.

Understanding a compound's metabolic fate is essential for several reasons. Rapid metabolism can lead to insufficient in vivo exposure and a short duration of action, necessitating more frequent dosing.[4] Conversely, very slow metabolism might result in drug accumulation and potential toxicity.[4] Furthermore, the formation of active or toxic metabolites is a critical safety consideration.[3] Therefore, early assessment of metabolic stability allows for the timely identification and optimization of "metabolic soft spots" in a lead compound, ultimately improving its chances of success in clinical development.[8]

Common Metabolic Pathways of Piperazine-Containing Scaffolds

The piperazine moiety is susceptible to a range of metabolic transformations, primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver and other tissues.[9][10] However, other enzyme systems, such as aldehyde oxidases (AO), can also play a significant role.[11][12][13][14] The primary metabolic routes for piperazine derivatives include:

-

N-dealkylation: This is a very common pathway where alkyl groups attached to the piperazine nitrogens are removed.[15][16] For this compound, the ethyl group of the carbamate could be a target.

-

Hydroxylation: The addition of a hydroxyl group can occur on the piperazine ring itself or on substituents.[15] The methyl group at the 2-position of the piperazine ring is a potential site for hydroxylation.

-

N-oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.[15]

-

Ring Opening: The piperazine ring can undergo cleavage, leading to the formation of ethylenediamine derivatives.[15]

-

Oxidative Deamination: This can occur at the secondary amine of the piperazine ring, if present.

-

Conjugation (Phase II Metabolism): Following initial (Phase I) oxidative metabolism, the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[16][17]

The specific metabolic profile of a given this compound derivative will be influenced by the nature and position of its substituents. Aided by empirical metabolite identification and computational predictive models, structural modifications can be designed to improve metabolic stability.[18]

Caption: Predicted metabolic pathways for piperazine-containing scaffolds.

In Vitro Experimental Workflows for Assessing Metabolic Stability

A cornerstone of early drug discovery is the use of in vitro assays to predict in vivo pharmacokinetic properties.[9][19][20] For metabolic stability, the two most widely used systems are liver microsomes and hepatocytes.[9][19]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[9][10] This assay is a cost-effective and high-throughput method to determine a compound's intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[4][9]

Detailed Protocol for Microsomal Stability Assay:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[21]

-

Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the same buffer.[10][21]

-

Prepare a solution of the cofactor NADPH (e.g., 1 mM), which is essential for CYP enzyme activity.[10]

-

-

Incubation:

-

Pre-warm the microsomal suspension and the test compound solution to 37°C.[22]

-

Initiate the metabolic reaction by adding the NADPH solution to the mixture of microsomes and the test compound.[21][22]

-

At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture.[10][22]

-

-

Reaction Termination and Sample Preparation:

-

Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[22][23]

-

Add an internal standard to each sample for accurate quantification.[23]

-

Centrifuge the samples to pellet the precipitated proteins.[22]

-

-

Analytical Quantification:

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the rate of metabolism (k).

-

Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / protein concentration).

-

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[9][24] This assay provides a more comprehensive picture of a compound's metabolic fate.[20][24]

Detailed Protocol for Hepatocyte Stability Assay:

-

Cell Preparation:

-

Thaw cryopreserved primary hepatocytes (from human or other species) and assess their viability.

-

Resuspend the viable hepatocytes in an appropriate incubation medium to a specific cell density (e.g., 1 million viable cells/mL).[25]

-

-

Incubation:

-

Reaction Termination and Sample Preparation:

-

Analytical Quantification:

-

Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound at each time point.[26]

-

-

Data Analysis:

-

The data analysis is similar to the microsomal stability assay, allowing for the calculation of half-life and intrinsic clearance.

-

Caption: General workflow for in vitro metabolic stability assays.

Data Presentation and Interpretation

The results from metabolic stability assays are typically presented in a tabular format to allow for easy comparison between different compounds. Key parameters include the half-life (t1/2) and intrinsic clearance (CLint).

Table 1: Example Metabolic Stability Data for this compound Analogs

| Compound ID | Modification | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |

| Parent | This compound | 15 | 46.2 | 25 | 27.7 |

| Analog A | R = 4-Fluorophenyl | 45 | 15.4 | 60 | 11.6 |

| Analog B | R = 2-Pyridyl | 10 | 69.3 | 18 | 38.5 |

| Analog C | R = Cyclohexyl | 90 | 7.7 | >120 | <5.8 |

Interpretation of Results:

-

Parent Compound: Shows moderate metabolic stability.

-

Analog A: The introduction of a fluorine atom on the phenyl ring improves metabolic stability, likely by blocking a site of metabolism.

-

Analog B: The pyridyl group leads to increased metabolic lability, possibly due to metabolism by both CYPs and aldehyde oxidase.

-

Analog C: The replacement of the aromatic ring with a saturated cyclohexyl group significantly enhances metabolic stability, indicating that the aromatic ring was a primary site of metabolism.

Strategies to Enhance Metabolic Stability

When a lead compound exhibits poor metabolic stability, several strategies can be employed to address this liability:

-

Blocking Sites of Metabolism: Introducing atoms or groups (e.g., fluorine, chlorine, or a methyl group) at metabolically labile positions can sterically hinder or electronically deactivate these sites, thus preventing metabolism.

-

Bioisosteric Replacement: Replacing a metabolically unstable moiety with a bioisostere that is more resistant to metabolism can be an effective strategy.[27] For example, replacing a phenyl ring with a pyridine or a thiophene ring.

-

Conformational Constraint: Locking the molecule into a specific conformation can sometimes orient the metabolic soft spots away from the active site of the metabolizing enzymes.

-

Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity can decrease the rate of metabolism.

Conclusion

The assessment of metabolic stability is a critical component of modern drug discovery.[4] For scaffolds based on this compound, a thorough understanding of the potential metabolic pathways and the application of robust in vitro assays are essential for guiding medicinal chemistry efforts. By systematically evaluating the metabolic liabilities of lead compounds and implementing rational design strategies, researchers can significantly improve the pharmacokinetic properties of their drug candidates, ultimately increasing the likelihood of developing safe and effective medicines.

References

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).

-

Yuan, R., Zhu, Y., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews, 27(3), 365–393. [Link]

- In Vitro Metabolic Stability - Creative Bioarray. (n.d.).

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Moore, D. A. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS chemical neuroscience, 9(10), 2530–2542. [Link]

- The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.

- Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.

- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2025, November 7). LCGC.

-

Cruciani, G., Pastor, M., Guba, W., & Clementi, S. (2003). Predicting drug pharmacokinetic properties using molecular interaction fields and SIMCA. Journal of medicinal chemistry, 46(2), 176–185. [Link]

-

Stressman, M., & Roberts, A. G. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug metabolism and disposition: the biological fate of chemicals, 42(10), 1673–1680. [Link]

- Metabolic Stability Services - Eurofins Discovery. (n.d.).

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Molecules, 31(2), 123-145. [Link]

- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).

- Predicting Drug Metabolism: Experiment and/or Computation? (n.d.). University of Cambridge.

- Metabolic Stability Assays - Merck Millipore. (n.d.).

- Metabolic Stability - Frontage Laboratories. (n.d.).

- More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications. (2025, August 1). WuXi AppTec.

- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024, September 27). ALWSCI.

- Hepatocyte Stability Assay - Domainex. (n.d.).

- Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Danaher Life Sciences.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

-

Antia, U., & Tingle, M. D. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Forensic science international, 186(1-3), 50–55. [Link]

-

Korfmacher, W. A. (2007). Modern analytical tools and approaches for metabolite identification in early drug discovery. Current drug metabolism, 8(2), 103–113. [Link]

-

Rodrigues, A. D. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies. Biochemical Society transactions, 29(Pt 2), 133–139. [Link]

- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).

-

Staack, R. F., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical pharmacology, 67(2), 235–244. [Link]

- ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions. [Link]

- Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. (2025, March 31). Hilaris.

- Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray.

- metabolic stability in liver microsomes - Mercell. (n.d.).

-

Staack, R. F., & Maurer, H. H. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical pharmacology, 67(2), 235–244. [Link]

- ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. (n.d.). ResearchGate.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate.

-

López-Alcaide, J., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(10), 1919-1925. [Link]

-